molecular formula C14H27NO3 B1292032 tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate CAS No. 266690-55-5

tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate

Cat. No. B1292032
CAS RN: 266690-55-5
M. Wt: 257.37 g/mol
InChI Key: CYUODDDPZDWKFV-UHFFFAOYSA-N
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Description

The compound tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate is a chemical entity that appears to be an intermediate or a derivative used in various synthetic organic chemistry applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl carbamate derivatives and their applications in synthesis, catalysis, and material science.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is a topic of interest in several studies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes using sodium benzenesulfinate and formic acid in a methanol-water mixture . Similarly, an enantioselective synthesis of a benzyl tert-butoxycarbonylamino cyclohexylcarbamate derivative was achieved using an iodolactamization as a key step . These methods demonstrate the versatility of tert-butyl carbamate derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex, as indicated by the synthesis of a carbocyclic analogue of a protected β-d-2-deoxyribosylamine, where the crystal structure confirmed the relative substitution of the cyclopentane ring . This highlights the importance of stereochemistry and conformation in the design and application of these compounds.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in various chemical reactions. For example, the C-H amination reaction of a tert-butyldimethylsilyloxy propyl carbamate derivative was used to prepare optically active monoprotected amino alcohols . Additionally, tert-butyl carbamate groups have been used to direct hydrogenation reactions, yielding single diastereomers of functionalized cyclopentenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives can be tailored for specific applications. For instance, benzothiazole-modified tert-butyl carbazole derivatives were synthesized and found to form organogels with specific solvents, indicating the role of tert-butyl groups in gel formation . These materials emitted strong blue light and could detect volatile acid vapors, showcasing their potential as chemosensors.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302 , which indicates that it is harmful if swallowed. Precautionary statements include P264, P270, P301+P312, and P330 .

properties

IUPAC Name

tert-butyl N-cyclohexyl-N-(3-hydroxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15(10-7-11-16)12-8-5-4-6-9-12/h12,16H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUODDDPZDWKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCO)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625454
Record name tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

266690-55-5
Record name tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexyl-(3-hydroxy-propyl)-carbamic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl N-tert-butoxycarbonyl-3-cyclohexylamino-propanoate (2a, 2.18 9, 7.3 mmol) in tetrahydrofuran (20 mL) was added lithium aluminium hydride (1.0 M solution in tetrahydrofuran. 10 mL). The reaction mixture was stirred for 1 h, after which ethyl acetate (5 mL) was slowly added. Subsequently, aqueous citric acid (0.5 M, 50 mL) was added and the heterogeneous mixture was extracted with Et2O (2×100 mL). The organic layer was washed with aqueous sodium hydrogencarbonate (1 N, 25 mL). Drying over magnesium sulphate, concentration under reduced pressure and purification by silica gel chromatography (eluent: ethyl acetate/heptane, 3:7, v/v) provided 1.50 g (80%) of the title compound as a white foam. ESI-MS: 258.2 (M+H)+, 280.3 (M+Na)+, 202.2 (M+H—C4H8)+, 158.2 (M+H-Boc)+. Rf (silica gel; ethyl acetate/heptane, 1:4, v/v): 0.31.
Quantity
7.3 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
80%

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